Difluorooxaloacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Difluorooxaloacetate is a fluorinated derivative of oxaloacetic acid, characterized by the presence of two fluorine atoms attached to its oxaloacetate structure. This compound is notable for its role in biochemical pathways and its potential applications in medicinal chemistry. As an analogue of oxaloacetate, difluorooxaloacetate retains the carboxylate functional groups and the keto-enol tautomerism that are characteristic of oxaloacetic acid, making it an interesting subject for studies on enzyme interactions and metabolic processes.

The compound can also undergo keto-enol tautomerization, similar to its parent compound, facilitating its involvement in metabolic pathways. Its unique fluorination alters the electronic properties of the molecule, potentially influencing its reactivity and interaction with biological macromolecules.

Difluorooxaloacetate exhibits significant biological activity due to its structural similarity to oxaloacetate. It has been identified as a potent inhibitor of enzymes such as malate dehydrogenase and glutamate-aspartate aminotransferase . These inhibitory effects can influence metabolic pathways, including the citric acid cycle and amino acid synthesis.

Moreover, studies have demonstrated that difluorooxaloacetate can modulate enzymatic activity through competitive inhibition mechanisms. Its interaction with aspartate transaminase has been particularly well-documented, suggesting its potential use as a tool for studying enzyme kinetics and mechanisms .

The synthesis of difluorooxaloacetate typically involves the fluorination of oxaloacetic acid or related compounds. Several methods have been developed for this purpose:

- Direct Fluorination: This method involves treating oxaloacetic acid with fluorinating agents such as sulfur tetrafluoride or xenon difluoride under controlled conditions to introduce fluorine atoms at specific positions on the molecule.

- Reagent-Based Synthesis: Utilizing reagents like diethylaminosulfur trifluoride (DAST) allows for selective fluorination at the alpha position relative to the carboxyl groups.

- Substitution Reactions: In some cases, difluorooxaloacetate can be synthesized via substitution reactions involving suitable precursors that contain halogen substituents.

These methods yield difluorooxaloacetate with varying degrees of purity and yield depending on the conditions employed.

Difluorooxaloacetate finds applications in various fields:

- Medicinal Chemistry: Due to its inhibitory properties, it is explored as a potential therapeutic agent for conditions related to metabolic dysregulation.

- Biochemical Research: It serves as a valuable tool for studying enzyme mechanisms and metabolic pathways.

- Agricultural Chemistry: Its role in inhibiting specific enzymes may be leveraged in developing herbicides or fungicides.

Research on difluorooxaloacetate has primarily focused on its interactions with key enzymes involved in metabolism. Notable findings include:

- Aspartate Transaminase Interaction: Difluorooxaloacetate has been shown to cause significant shifts in absorbance spectra when interacting with aspartate transaminase, indicating a rapid formation of enzyme-substrate complexes .

- Malate Dehydrogenase Inhibition: Studies indicate that difluorooxaloacetate inhibits malate dehydrogenase activity, affecting the conversion of malate to oxaloacetate .

These interactions highlight its potential utility in biochemical assays and therapeutic applications.

Difluorooxaloacetate shares structural similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Difluoromaleate | Maleic Acid Derivative | Contains two fluorine atoms; inhibits fumarase | Less potent than difluorooxaloacetate |

| Fluoropyruvate | Pyruvic Acid Derivative | Acts as a substrate for pyruvate kinase | More reactive than difluorooxaloacetate |

| Trifluoropyruvate | Pyruvic Acid Derivative | Contains three fluorine atoms; used in studies on metabolic pathways | Higher inhibition potency |

| Difluorocitrate | Citrate Derivative | Inhibits aconitase; affects citric acid cycle | Directly impacts energy metabolism |

Difluorooxaloacetate's unique combination of structural features and biological activity distinguishes it from these similar compounds, making it an important subject for further research in biochemical applications.

Molecular Structure and Physicochemical Properties

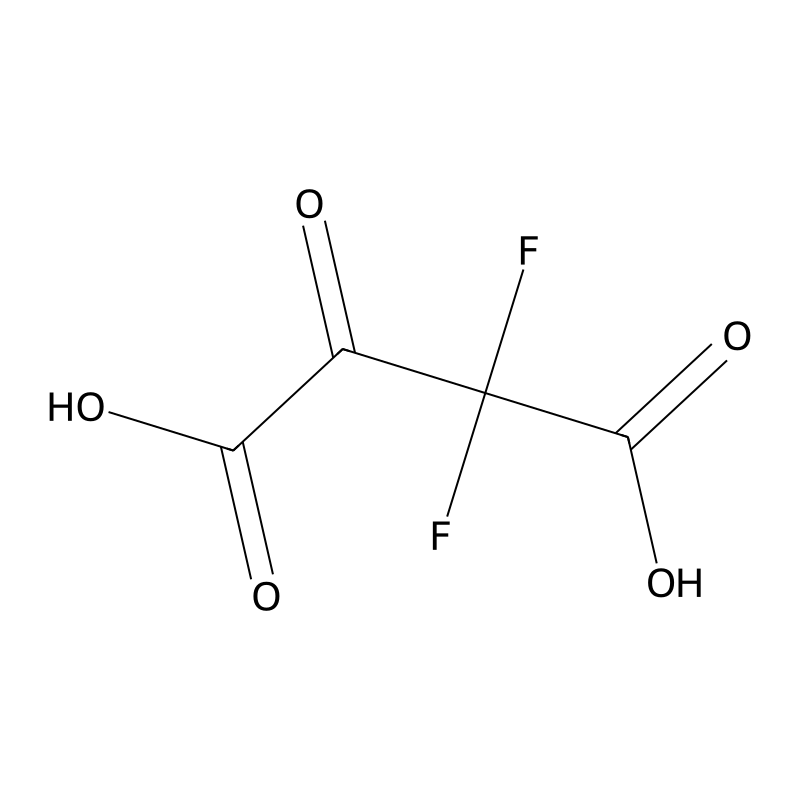

Difluorooxaloacetate possesses the molecular formula C4H2F2O5 with a molecular weight of 168.05 grams per mole. The compound is systematically named as 2,2-difluoro-3-oxobutanedioic acid according to International Union of Pure and Applied Chemistry nomenclature conventions. The Chemical Abstracts Service registry number for this compound is 2991-85-7, providing a unique identifier for chemical databases and regulatory purposes.

The structural framework of difluorooxaloacetate consists of a four-carbon dicarboxylic acid backbone with a ketone functionality at the third carbon position and two fluorine substituents at the second carbon atom. This geminal difluoro substitution pattern creates a highly electronegative center that significantly influences the compound's reactivity and binding characteristics. The presence of fluorine atoms at the beta position relative to the ketone group introduces substantial electronic effects that alter both the acidity of adjacent protons and the electrophilic character of the carbonyl carbon.

The compound exhibits distinctive physicochemical properties that differentiate it from oxaloacetate. The introduction of fluorine atoms substantially increases the compound's resistance to enzymatic degradation, particularly preventing the rapid decarboxylation that typically occurs with oxaloacetate under physiological conditions. This enhanced stability makes difluorooxaloacetate particularly valuable as a research tool for studying enzyme mechanisms and metabolic pathways.

The electronic properties of difluorooxaloacetate are markedly influenced by the strong electron-withdrawing effects of the fluorine substituents. These effects manifest in altered proton chemical shifts in nuclear magnetic resonance spectroscopy and modified binding affinities with various enzymes. The compound demonstrates remarkable resistance to keto-enol tautomerization compared to oxaloacetate, a property that contributes to its enhanced stability in aqueous solutions.

Synthesis and Derivatization Methodologies

The synthesis of difluorooxaloacetate has been accomplished through several methodological approaches, with the most extensively documented route involving the fluorination of oxaloacetic acid derivatives. The primary synthetic strategy employs perchloryl fluoride as the fluorinating agent, enabling the selective introduction of fluorine atoms at the desired position.

One well-established synthetic pathway begins with diethyl oxaloacetate, which undergoes fluorination with perchloryl fluoride to yield diethyl difluorooxaloacetate. This intermediate compound is subsequently subjected to hydrolysis under acidic conditions to afford the final difluorooxaloacetate product. The hydrolysis step typically employs concentrated hydrochloric acid at elevated temperatures, although alternative conditions using dimethyl sulfoxide at moderate temperatures have been developed to improve reaction selectivity.

The fluorination reaction using perchloryl fluoride requires careful control of reaction conditions due to the highly reactive nature of the fluorinating agent. The process is typically conducted at low temperatures to prevent side reactions and decomposition of the starting materials. The use of perchloryl fluoride as a dilute mixture with nitrogen has been adopted to enhance safety and facilitate handling of this potent oxidizing agent.

Alternative synthetic approaches have been explored, including the direct fluorination of sodium diethyl fluorooxaloacetate with perchloryl fluoride generated in situ from potassium perchlorate and fluorosulfuric acid. This method offers advantages in terms of product purity and eliminates the need for handling pure perchloryl fluoride. The reaction yields typically range from 60 to 75 percent on scales suitable for research applications.

The preparation of difluorooxaloacetate derivatives has also been investigated for specific research applications. The synthesis of di-tert-butyl difluorooxaloacetate has been accomplished through fluorination of the corresponding di-tert-butyl oxaloacetate using perchloryl fluoride. This ester derivative demonstrates enhanced stability and can be converted to various amino acid analogs through subsequent chemical transformations.

Derivatization methodologies for difluorooxaloacetate include the preparation of ester forms and metal complexes. The ester derivatives are particularly valuable for studying enzyme interactions and for use as protected forms in multi-step synthetic sequences. The preparation of methyl and ethyl esters follows standard esterification protocols, typically employing acid-catalyzed conditions with the appropriate alcohol.

Spectroscopic and Crystallographic Analysis

The spectroscopic characterization of difluorooxaloacetate has been extensively studied using various analytical techniques, with fluorine-19 nuclear magnetic resonance spectroscopy providing particularly valuable information about the compound's structure and interactions. The fluorine atoms in difluorooxaloacetate exhibit distinctive chemical shifts that are sensitive to the local chemical environment and provide insights into binding interactions with enzymes and other biomolecules.

Fluorine-19 nuclear magnetic resonance spectroscopy of difluorooxaloacetate reveals characteristic signal patterns that reflect the geminal difluoro substitution pattern. The chemical shift values are influenced by the electron-withdrawing effects of adjacent functional groups, particularly the ketone and carboxylic acid moieties. Changes in fluorine-19 chemical shifts have been observed upon binding to various enzymes, providing valuable information about the nature of enzyme-inhibitor interactions.

Studies involving aspartate transaminase have demonstrated that difluorooxaloacetate binding results in observable changes in the fluorine-19 nuclear magnetic resonance signal, with both chemical shift changes and line broadening effects being observed. The pH dependence of these nuclear magnetic resonance parameters has been investigated, revealing inflection points at pH 5.4 and pH 8.5 that implicate specific ionizable groups in the binding process.

The interaction of difluorooxaloacetate with malate dehydrogenase has also been characterized using fluorine-19 nuclear magnetic resonance spectroscopy. The fluorine-19 signal shifts downfield and broadens in the presence of the enzyme and nicotinamide adenine dinucleotide, indicating the formation of enzyme-inhibitor complexes. These spectroscopic changes provide direct evidence for the binding of difluorooxaloacetate to the enzyme active site.

Crystallographic analysis of difluorooxaloacetate complexes has provided detailed structural information about enzyme-inhibitor interactions. Crystal structures of oxalacetate acetylhydrolase in complex with difluorooxaloacetate have been determined to high resolution, revealing the precise binding mode of the inhibitor within the enzyme active site. The crystal structure shows that difluorooxaloacetate binds in a conformation that closely mimics the natural substrate, with the fluorine atoms occupying positions that would normally be occupied by hydrogen atoms in oxaloacetate.

The crystallographic data reveal that difluorooxaloacetate binding induces conformational changes in the enzyme, particularly in regions designated as gating loops that control substrate access to the active site. The high-resolution crystal structure (1.55 Ångström resolution) provides detailed information about hydrogen bonding patterns and van der Waals interactions between the inhibitor and enzyme residues.

Proton nuclear magnetic resonance spectroscopy has also been employed to characterize difluorooxaloacetate, although the limited number of protons in the molecule restricts the amount of structural information available from this technique. The carboxylic acid protons exhibit typical chemical shift patterns for dicarboxylic acids, with some modulation due to the electron-withdrawing effects of the fluorine substituents.

The infrared spectroscopic analysis of difluorooxaloacetate reveals characteristic absorption bands for the carbonyl and carboxylic acid functional groups. The carbon-fluorine stretching vibrations appear in the expected spectral region and provide confirmation of the difluoro substitution pattern. The carbonyl stretching frequency is slightly shifted compared to oxaloacetate due to the electronic effects of the adjacent fluorine atoms.

Mass spectrometric analysis of difluorooxaloacetate provides molecular weight confirmation and fragmentation patterns that are consistent with the proposed structure. The compound exhibits characteristic fragmentation involving loss of carbon dioxide from the carboxylic acid groups and formation of fluorine-containing fragment ions. High-resolution mass spectrometry confirms the exact molecular formula and provides additional structural verification.

Inhibition Mechanisms in Aspartate Transaminase Systems

Difluorooxaloacetate demonstrates complex inhibition mechanisms when interacting with aspartate transaminase systems, exhibiting dual inhibition patterns depending on the substrate involved [1]. The compound forms a tight reversible complex with the aminic form of aspartate transaminase, as demonstrated through steady-state inhibition studies [5]. Spectrophotometric evidence reveals that difluorooxaloacetate causes a rapid shift of the absorbance maximum from 332 nanometers to 328 nanometers upon initial binding to the aminic enzyme form [4].

The binding mechanism involves at least two intermediate enzyme complexes, as determined through kinetic analysis using repeated spectral scanning and stopped-flow techniques [4]. Computer simulation of progress curves for the initial fast reaction provides kinetic parameters consistent with a molecular reaction scheme involving a ketimine Schiff-base intermediate [4]. The interaction demonstrates that difluorooxaloacetate can serve as a kinetic probe for studying reactions of the aminic form of the enzyme [1] [5].

Table 1: Difluorooxaloacetate Inhibition Parameters with Aspartate Transaminase

| Parameter | Value | Reference |

|---|---|---|

| Inhibition constant (competitive inhibition versus 2-oxoglutarate) | ~50 μM | Briley et al., 1977 [1] |

| Inhibition type versus 2-oxoglutarate | Competitive | Briley et al., 1977 [1] |

| Inhibition type versus aspartate | Uncompetitive | Briley et al., 1977 [1] |

| Transamination rate (relative to normal substrate) | ~10^-5 times slower | Briley et al., 1977 [1] |

| Binding affinity to aminic enzyme form | High (forms tight reversible complex) | Briley et al., 1977 [5] |

| Binding affinity to aldimine enzyme form | Forms complex with observable changes in 19F nuclear magnetic resonance | Briley et al., 1977 [8] |

Role as a Competitive Inhibitor of 2-Oxoglutarate

Difluorooxaloacetate functions as a competitive inhibitor of 2-oxoglutarate in steady-state kinetic experiments with cytoplasmic aspartate transaminase [1] [14]. The competitive inhibition mechanism indicates that difluorooxaloacetate competes directly with 2-oxoglutarate for the same binding site on the enzyme [1]. This inhibition pattern suggests that the fluorinated analog maintains sufficient structural similarity to the natural substrate to occupy the active site effectively [2].

The competitive nature of this inhibition is evidenced by the kinetic behavior where increasing concentrations of 2-oxoglutarate can overcome the inhibitory effects of difluorooxaloacetate [1]. Nuclear magnetic resonance studies using fluorine-19 demonstrate that difluorooxaloacetate interacts with the aldimine form of aspartate transaminase to form a complex with measurable dissociation constants [8] [11]. The line-width-pH and chemical-shift-pH profiles show inflection points in the pH 5 and pH 8 regions, indicating variations in binding affinity as specific enzyme groups undergo protonation [8] [11].

The competitive inhibition mechanism involves the formation of an enzyme-inhibitor complex that prevents productive binding of the natural substrate 2-oxoglutarate [1]. Research demonstrates that the inhibition constant reflects the true dissociation constant of the difluorooxaloacetate-aminic enzyme complex, as non-hyperbolic kinetic behavior was not detected in initial rate measurements [2]. This finding confirms that the measured inhibition constant represents genuine binding affinity rather than artifacts from productive breakdown of the enzyme-inhibitor complex [1].

Uncompetitive Inhibition Dynamics with Substrate Analogs

The uncompetitive inhibition pattern exhibited by difluorooxaloacetate with respect to aspartate represents a distinct mechanistic pathway from its competitive inhibition of 2-oxoglutarate [1] [14]. Uncompetitive inhibition occurs when the inhibitor binds preferentially to the enzyme-substrate complex rather than to the free enzyme [7]. In this case, difluorooxaloacetate demonstrates enhanced binding affinity for the aspartate-bound form of the transaminase compared to the free enzyme [1].

The uncompetitive inhibition dynamics indicate that difluorooxaloacetate interacts with a different enzyme conformation than that involved in competitive inhibition [1]. This binding pattern suggests that the presence of aspartate induces conformational changes in the enzyme that create or enhance the binding site for difluorooxaloacetate [2]. The species responsible for this inhibition is identified as the complex between difluorooxaloacetate and the aminic form of aspartate transaminase [1].

Table 2: Reaction Mechanism Steps of Difluorooxaloacetate with Aspartate Transaminase

| Step | Description | Kinetic Characteristic |

|---|---|---|

| 1. Initial binding | Difluorooxaloacetate binds to aminic form of aspartate transaminase | Reversible binding [1] |

| 2. Spectral shift | Rapid shift of absorbance maximum from 332 nm to 328 nm | Fast reaction (half-life ~5 seconds) [4] |

| 3. Slow transamination | Much slower shift to 360 nm (conversion to aldimine form) | Very slow reaction [4] |

| 4. Product formation | Formation of difluoroaspartate at very slow rate | Rate ~10^-5 times slower than normal substrate [1] |

The uncompetitive inhibition mechanism demonstrates that difluorooxaloacetate can distinguish between different forms of the enzyme-substrate complex [1]. Under conditions of high enzyme concentration, difluorooxaloacetate undergoes slow transamination to form difluoroaspartate, confirming its substrate-like properties despite its inhibitory behavior [1]. This dual nature as both inhibitor and extremely poor substrate provides unique insights into enzyme mechanism and conformational dynamics [2] [5].

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types